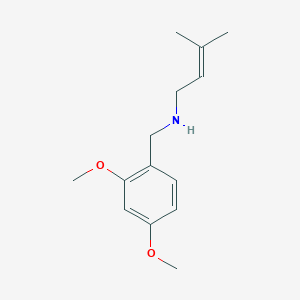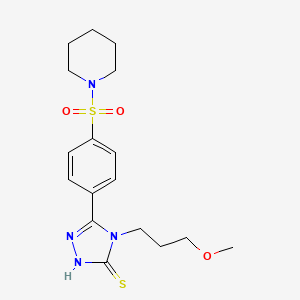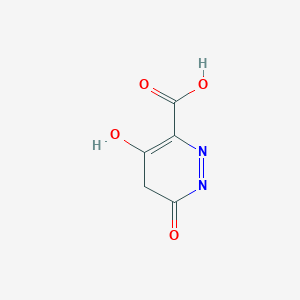![molecular formula C16H19NO4 B11762863 2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate](/img/structure/B11762863.png)
2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate is a compound known for its utility in bioorthogonal chemistry, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This compound is a succinimidyl ester functionalized cyclooctyne derivative, which allows for the incorporation of the cyclooctyne moiety into amine-containing compounds or biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate typically involves the functionalization of bicyclo[6.1.0]non-4-yn-9-ylmethanol with a succinimidyl ester. The reaction conditions often include the use of organic solvents such as dichloromethane (DCM) and the presence of a base like triethylamine to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This includes the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of reaction is notable for its ability to occur without the need for a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions
The common reagents used in SPAAC reactions with this compound include azide-functionalized biomolecules or compounds. The reaction conditions are typically mild, often carried out at room temperature in aqueous or organic solvents .
Major Products
The major products formed from these reactions are stable triazole linkages, which are highly valued in bioconjugation and labeling applications .
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through SPAAC reactions.
Biology: Employed in the labeling and tracking of biomolecules in live cells due to its bioorthogonal nature.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the creation of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action for 2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate involves its ability to undergo SPAAC reactions. The cyclooctyne moiety reacts with azide-functionalized compounds to form stable triazole linkages. This reaction is strain-promoted, meaning the inherent ring strain in the cyclooctyne drives the reaction forward without the need for a catalyst .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[6.1.0]non-4-yn-9-ylmethanol: Another cyclooctyne derivative used in similar SPAAC reactions.
2,5-Dioxopyrrolidin-1-yl 1-[(1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl]-3,14-dioxo-2,7,10-trioxa-4,13-diazaoctadecan-18-oate: A related compound with similar functional groups and applications.
Uniqueness
What sets 2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate apart is its specific functionalization that allows for efficient and selective SPAAC reactions. Its stability and reactivity balance make it particularly useful in biological settings where copper-catalyzed reactions are not feasible .
Properties
Molecular Formula |
C16H19NO4 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(9-bicyclo[6.1.0]non-4-ynyl)propanoate |
InChI |
InChI=1S/C16H19NO4/c18-14-8-9-15(19)17(14)21-16(20)10-7-13-11-5-3-1-2-4-6-12(11)13/h11-13H,3-10H2 |
InChI Key |
PBZMFJWYYWNMPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C2CCC(=O)ON3C(=O)CCC3=O)CCC#C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Oxaspiro[2.5]octan-6-one](/img/structure/B11762801.png)
![(R)-3-Amino-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hydrochloride](/img/structure/B11762818.png)







![(2-Methylbenzo[D]thiazol-6-YL)methanamine](/img/structure/B11762886.png)
